REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:8]=[N:9][C:10]([C:13]([O:15]C)=[O:14])=[CH:11][CH:12]=1.[ClH:17]>>[ClH:17].[ClH:17].[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:8]=[N:9][C:10]([C:13]([OH:15])=[O:14])=[CH:11][CH:12]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.103 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C=1C=NC(=CC1)C(=O)OC
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
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Details
|
The reaction is concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
azeotroped with MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.N1=C(C=CC=C1)C=1C=NC(=CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |